VHL Ligand-Linker Conjugates 17
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Overview
Description
VHL Ligand-Linker Conjugates 17: is a chemical compound that incorporates a von Hippel-Lindau (VHL) ligand specialized for the E3 ubiquitin ligase, along with a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of various PROTACs, including the notable ARD-266, which is an exceptionally effective androgen receptor PROTAC degrader .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 17 involves several steps, including the strategic recruitment of the VHL ligand and the PROTAC linker. One approach for the preparation of VHL ligands involves the use of non-peptidic, L-hydroxyproline-bearing VHL ligands such as VH032 and its analogs. The key steps include C–H arylation of 4-methylthiazole, amine deprotection, and amidation reactions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and strategic protection-deprotection steps are common in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: VHL Ligand-Linker Conjugates 17 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the alkyne group in the linker.
Click Chemistry: It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Palladium Catalysts: Used in C–H arylation reactions.
Protecting Groups: Such as N-Boc-L-4-hydroxyproline for amine protection.
Major Products Formed:
Scientific Research Applications
Chemistry: VHL Ligand-Linker Conjugates 17 is used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Biology: In biological research, these conjugates are used to study protein degradation pathways and the role of E3 ubiquitin ligases in cellular processes .
Medicine: In medical research, this compound is used to develop targeted therapies for diseases such as cancer by promoting the degradation of disease-related proteins .
Industry: In the pharmaceutical industry, these compounds are used in drug discovery and development, particularly in the design of novel therapeutics targeting specific proteins .
Mechanism of Action
VHL Ligand-Linker Conjugates 17 functions by recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound acts as a bridge, bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination process .
Comparison with Similar Compounds
VH032: A non-peptidic, L-hydroxyproline-bearing VHL ligand.
Uniqueness: VHL Ligand-Linker Conjugates 17 is unique due to its incorporation of a PROTAC linker, which allows it to be used in the synthesis of various PROTACs, enhancing its versatility and effectiveness in targeted protein degradation .
Biological Activity
VHL Ligand-Linker Conjugates 17 represent a significant advancement in the field of targeted protein degradation, specifically through the mechanism of Proteolysis Targeting Chimeras (PROTACs). These conjugates consist of a VHL ligand that interacts with the E3 ubiquitin ligase, coupled with a linker that connects to a target protein. This article explores their biological activity, synthesis, and implications for therapeutic applications.
Overview of this compound
This compound are designed to facilitate the degradation of specific proteins by leveraging the ubiquitin-proteasome system. They are particularly notable for their role in targeting the androgen receptor (AR) through PROTACs like ARD-266, which has demonstrated high efficacy in degrading AR in various cell lines .
Chemical Structure and Properties
- Molecular Formula : C₃₇H₄₂N₄O₇
- Molecular Weight : 654.75 g/mol
- Storage Conditions :
- Powder: -20°C for up to 3 years
- In solvent: -80°C for up to 1 year
These properties suggest stability and longevity, crucial for experimental reproducibility .
The mechanism by which VHL Ligand-Linker Conjugates exert their biological effects involves several key steps:
- Binding to E3 Ligase : The VHL ligand binds to the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase that plays a critical role in tagging proteins for degradation.
- Recruitment of Target Proteins : The linker connects the VHL ligand to target proteins, such as AR, facilitating their recognition by the ubiquitin-proteasome system.
- Ubiquitination and Degradation : Once tagged with ubiquitin, target proteins are directed to the proteasome for degradation, effectively reducing their levels within the cell.
Case Studies and Experimental Findings
- ARD-266 PROTAC :
- Comparative Analysis :
Binding Affinity Studies
The binding affinity of VHL Ligand-Linker Conjugates is critical for their function. Studies have shown that these conjugates exhibit single-digit micromolar activity against VHL, with specific interactions identified via co-crystal structures:
- The hydroxyl group of pyrrolidine forms hydrogen bonds with key residues (His115 and Ser111).
- π-π interactions between phenyl groups and Tyr98 contribute significantly to binding strength .
Data Table: Summary of Key Findings
Study | Compound | DC₅₀ (nM) | Target Protein | Notes |
---|---|---|---|---|
ARD-266 | 0.5 | Androgen Receptor | Effective in LNCaP cells | |
ARD-69 | 0.86 | Androgen Receptor | Optimized linker length | |
VHL Ligand 17 | N/A | VHL | Micromolar activity confirmed |
Future Directions and Applications
The development of VHL Ligand-Linker Conjugates opens new avenues for targeted therapies in cancer treatment. Their ability to selectively degrade oncogenic proteins presents a promising strategy to combat resistance mechanisms commonly observed in traditional therapies.
Potential Applications:
- Cancer Therapy : Targeting specific oncogenes or mutated proteins involved in tumor growth.
- Research Tools : Understanding protein dynamics and cellular processes through controlled degradation.
Properties
Molecular Formula |
C37H42N4O7 |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1 |
InChI Key |
FRIZMJMVXZSQGB-MNHGUUTPSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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